Curcumin sulfate Curcumin sulfate Curcumin sulfate is a diarylheptanoid.
Brand Name: Vulcanchem
CAS No.: 339286-19-0
VCID: VC0193313
InChI: InChI=1S/C21H20O9S/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27/h3-12,24H,13H2,1-2H3,(H,25,26,27)/b7-3+,8-4+
SMILES: COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)O)OC)O
Molecular Formula: C21H20O9S
Molecular Weight: 448.4 g/mol

Curcumin sulfate

CAS No.: 339286-19-0

Cat. No.: VC0193313

Molecular Formula: C21H20O9S

Molecular Weight: 448.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Curcumin sulfate - 339286-19-0

Specification

CAS No. 339286-19-0
Molecular Formula C21H20O9S
Molecular Weight 448.4 g/mol
IUPAC Name [4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] hydrogen sulfate
Standard InChI InChI=1S/C21H20O9S/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27/h3-12,24H,13H2,1-2H3,(H,25,26,27)/b7-3+,8-4+
Standard InChI Key NEJVQQBBTRFOHB-FCXRPNKRSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OS(=O)(=O)O)OC)O
SMILES COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)O)OC)O
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)O)OC)O

Introduction

Chemical Structure and Properties

Structural Characteristics

Curcumin sulfate is characterized by the addition of a sulfate group to the phenolic hydroxyl group of the curcumin molecule. According to comprehensive molecular databases, curcumin sulfate has the following properties:

  • Chemical Formula: C₂₁H₂₀O₉S

  • IUPAC Name: {4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dien-1-yl]-2-methoxyphenyl}oxidanesulfonic acid

  • Average Molecular Mass: 448.44 g/mol

  • Monoisotopic Mass: 448.082803398 g/mol

The compound maintains the core structure of curcumin with its characteristic heptatrienone chain but features a sulfate group (-SO₃H) attached to one of the phenolic hydroxyl groups, increasing water solubility compared to the parent compound.

Physical and Chemical Properties

Curcumin sulfate exhibits notable differences in physical and chemical properties compared to its parent compound. While curcumin is highly lipophilic and practically insoluble in water (solubility <0.1 mg/mL), the addition of the sulfate group significantly increases hydrophilicity, enhancing water solubility and altering its pharmacokinetic profile .

Key calculated properties of curcumin sulfate include:

  • Hydrogen Acceptors: 8

  • Hydrogen Donors: 2

  • Rotatable Bond Count: 10

  • Polar Surface Area: 136.43

  • Physiological Charge: -1

These properties contribute to its behavior in biological systems, particularly affecting its absorption, distribution, and excretion dynamics.

Formation of Curcumin Sulfate

Metabolic Pathways

Curcumin metabolism occurs through two main phases: phase I and phase II metabolism. In phase I metabolism, curcumin undergoes reduction reactions catalyzed by NADPH-reductase, yielding metabolites such as dihydrocurcumin, tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin .

Phase II metabolism involves conjugation reactions, where curcumin and its phase I metabolites undergo glucuronidation or sulfation. Curcumin sulfate is formed through a process called sulfation, catalyzed by sulfotransferase enzymes (SULTs) primarily found in the liver, kidney, and intestinal mucosa .

Enzymatic Processes

The sulfation of curcumin is primarily catalyzed by phenol sulfotransferase (SULT1A1), which is expressed in human liver, kidney, colon, duodenum, and lung tissues . This enzyme transfers a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the curcumin molecule.

It's worth noting that curcumin itself has been reported to be a potent inhibitor of SULT1A1, which could potentially affect its own metabolism and that of other drugs metabolized by this enzyme . This inhibitory effect adds complexity to understanding curcumin's metabolic fate and potential drug interactions.

Factors Affecting Sulfation

Several factors can influence the extent of curcumin sulfation:

  • Genetic variants of SULTs: Individual variations in SULT enzymes can affect the rate and extent of curcumin sulfation

  • Competitive inhibition: Other compounds metabolized by SULTs can compete with curcumin for these enzymes

  • Formulation effects: Different curcumin formulations can alter the relative proportions of metabolites formed

  • Dose: Higher doses of curcumin may saturate metabolic pathways, affecting the proportion of sulfate conjugates formed

Detection and Quantification in Human Studies

Analytical Methods

Detection and quantification of curcumin sulfate in biological samples typically involve sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed to distinguish between free curcumin and its conjugated metabolites .

In pharmacokinetic studies, samples often undergo specific preparation to preserve metabolite integrity, with analysis performed both with and without enzymatic deconjugation using enzymes such as β-glucuronidase or sulfatase to determine total and free curcumin levels .

Pharmacokinetic Parameters

Human pharmacokinetic studies have provided valuable data on curcumin sulfate formation and circulation. In a study where subjects received single oral doses of 10g and 12g of curcumin, the following parameters were observed for curcumin sulfate:

Dose (g)Curcumin Sulfate Concentration at Tmax (μg/mL)
101.06 ± 0.40 (range 0.44-1.62)
120.87 ± 0.44 (range 0.41-1.65)

Data presented as mean ± SD of six subjects

The ratio of curcumin glucuronide to curcumin sulfate was determined to be approximately 1.92:1, indicating that glucuronidation is the predominant conjugation pathway, but sulfation represents a significant metabolic route .

Biological Significance and Activity

Comparison with Parent Compound

While curcumin has demonstrated numerous biological activities including anti-inflammatory, antioxidant, and potential anticancer effects, the biological significance of curcumin sulfate remains less thoroughly characterized. The conjugation process generally reduces the reactivity of xenobiotics, making them more water-soluble and facilitating their elimination .

Curcumin Sulfate in Clinical Research

Relevance to Clinical Efficacy

In clinical trials for conditions such as inflammatory bowel disease (IBD), significant improvements were observed despite the limited bioavailability of free curcumin, suggesting that metabolites may contribute to efficacy . For example, in a clinical trial for ulcerative colitis, curcumin administration (1.0-3.0 g/day) led to significant improvements in disease activity indices, despite the fact that free curcumin would be expected to have minimal presence in circulation .

Considerations for Therapeutic Development

The formation of curcumin sulfate has important implications for therapeutic development:

  • Formulation strategies: Novel formulations aimed at enhancing curcumin bioavailability may alter the metabolite profile, potentially affecting efficacy

  • Dosing considerations: Higher doses may lead to saturation of metabolic pathways, altering the ratio of different metabolites

  • Targeted delivery: Approaches that bypass first-pass metabolism might reduce sulfate formation

  • Structure-activity relationships: Understanding which structural features are essential for activity can guide the development of analogs less susceptible to conjugation

Comparative Analysis with Other Curcumin Metabolites

Curcumin Glucuronide vs. Curcumin Sulfate

Curcumin undergoes extensive conjugation after oral administration, with glucuronidation and sulfation being the primary pathways. The following table compares key aspects of these major metabolites:

ParameterCurcumin GlucuronideCurcumin Sulfate
Relative Abundance in PlasmaHigher (≈66% of conjugates)Lower (≈34% of conjugates)
Conjugating EnzymeUDP-glucuronosyltransferases (UGTs)Sulfotransferases (SULTs)
Primary Site of FormationLiver, intestineLiver, kidney, intestine
Molecular Weight~544 g/mol~448 g/mol
Water SolubilityHighHigh
Elimination RoutePrimarily bile/fecesUrine and bile

Data compiled from multiple pharmacokinetic studies

Other Metabolic Products

Besides glucuronidation and sulfation, curcumin undergoes various other metabolic transformations, resulting in a complex array of metabolites. The following table highlights major curcumin metabolites detected in humans:

Metabolite TypeExamplesFormation MechanismDetected in Plasma After Oral Dosing
ConjugatesCurcumin glucuronide, Curcumin sulfatePhase II conjugationMajor components
Reduced FormsDihydrocurcumin, Tetrahydrocurcumin, HexahydrocurcuminReduction of double bondsMinor components
Mixed ConjugatesHexahydrocurcumin glucuronideReduction followed by conjugationMinor components
Degradation ProductsFerulic acid, Vanillin, Feruloyl methaneHydrolysisTrace amounts

Compiled from metabolic studies of curcumin in humans

Future Research Directions

Several key areas warrant further investigation regarding curcumin sulfate:

  • Biological activity screening: Direct testing of curcumin sulfate's biological activities compared to parent curcumin

  • Tissue distribution: Studies on the tissue distribution of curcumin sulfate and potential deconjugation in specific tissues

  • Structure-function relationship: Understanding how sulfation affects the molecular interactions of curcumin with biological targets

  • Development of analytical standards: Creation of reliable analytical standards for more accurate quantification in biological samples

  • Metabolic interactions: Investigation of potential interactions between curcumin sulfate formation and metabolism of other drugs or compounds

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